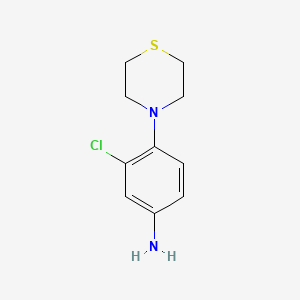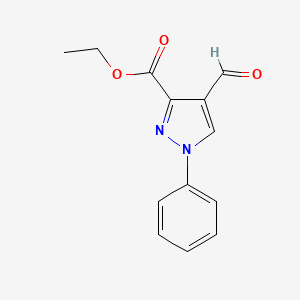![molecular formula C4H2ClN5 B1414926 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 23002-52-0](/img/structure/B1414926.png)
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Vue d'ensemble
Description
“7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound with the molecular weight of 155.55 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research . For instance, one study reported the synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C4H2ClN5 . The InChI code for this compound is 1S/C4H2ClN5/c5-3-2-4 (7-1-6-3)9-10-8-2/h1H, (H,6,7,8,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been explored in several studies . For example, one study reported the reaction of 1 with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation .
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 155.55 and its linear formula is C4H2ClN5 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Solution-Phase Synthesis : 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine is utilized in the solution-phase synthesis of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines. Efficient methods for their synthesis involve converting monosubstituted amidines to 2-substituted 5-amino-4,6-dihydroxypyrimidines, followed by cyclization and nucleophilic substitution processes (Baindur et al., 2003).
Halogen-Metal Exchange Reactions : This compound plays a role in halogen-metal exchange reactions, particularly with butyllithium, leading to the production of various 7-substituted compounds. Such reactions are crucial in the synthesis of diverse chemical structures (Tanji et al., 1991).
Aryl Migration and Ring Rearrangement : It is involved in aryl migration processes, contributing to the synthesis of 7-aryl-3H-1,2,3-triazolo[4,5-d]pyrimidines. This highlights its significance in facilitating structural transformations of pyrimidine derivatives (Higashino et al., 1985).
Biological Applications
Potential Anticancer Activity : Studies indicate that derivatives of this compound show promise as anticancer agents. These compounds are being explored for their antimetabolite and anticancer activities, demonstrating their potential in medicinal chemistry (Kanō & Makisumi, 1958).
High Affinity toward A1 Adenosine Receptors : Certain derivatives exhibit high affinity and selectivity for the A1 adenosine receptor subtype. This suggests their potential use in designing drugs targeting these receptors (Betti et al., 1998).
Synthesis of Biologically Active Compounds : This compound serves as a building block for synthesizing various biologically active compounds. It's instrumental in creating derivatives with potential applications in pharmaceuticals and agriculture (Pokhodylo et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr), which plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
It’s known that the compound undergoes a halogen-metal exchange reaction . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization , which could potentially affect cell division and growth.
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines , suggesting potential anticancer effects.
Safety and Hazards
Orientations Futures
The future directions for “7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with kinases, leading to the modulation of phosphorylation processes. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it has been found to inhibit cell proliferation by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition results in cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for prolonged exposure to cells. In vivo studies indicate that the compound may undergo metabolic degradation, which can affect its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the mitochondria, where it exerts its pro-apoptotic effects. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria is associated with the induction of apoptosis .
Propriétés
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHOCMVHDWGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651769 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-52-0 | |
| Record name | 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23002-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


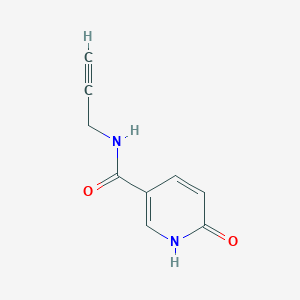
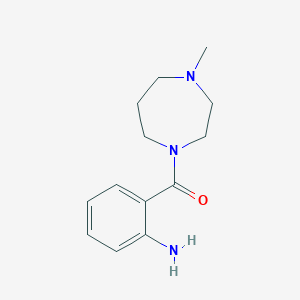
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
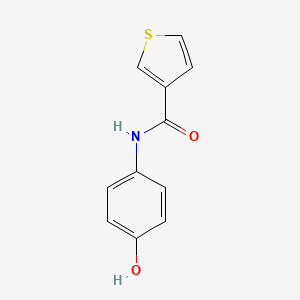
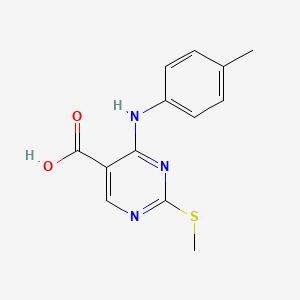
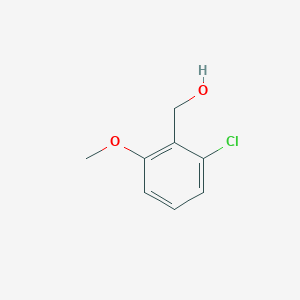
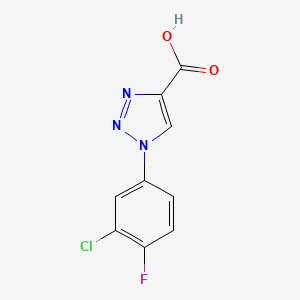
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)


